5-Chlorobenzofuroxan 5-Chlorobenzofuroxan
Brand Name: Vulcanchem
CAS No.: 17348-69-5
VCID: VC21009106
InChI: InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
SMILES: C1=CC2=[N+](ON=C2C=C1Cl)[O-]
Molecular Formula: C6H3ClN2O2
Molecular Weight: 170.55 g/mol

5-Chlorobenzofuroxan

CAS No.: 17348-69-5

Cat. No.: VC21009106

Molecular Formula: C6H3ClN2O2

Molecular Weight: 170.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorobenzofuroxan - 17348-69-5

Specification

CAS No. 17348-69-5
Molecular Formula C6H3ClN2O2
Molecular Weight 170.55 g/mol
IUPAC Name 5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium
Standard InChI InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
Standard InChI Key DHPQXIQZZCNOLI-UHFFFAOYSA-N
SMILES C1=CC2=[N+](ON=C2C=C1Cl)[O-]
Canonical SMILES C1=CC2=[N+](ON=C2C=C1Cl)[O-]

Introduction

Chemical Structure and Properties

Structural Features

5-Chlorobenzofuroxan contains a fused ring system comprising a benzene ring and a furoxan (1,2,5-oxadiazole N-oxide) moiety. The chlorine substituent at the 5-position of the benzene ring introduces electronic effects that alter the compound's reactivity compared to unsubstituted benzofuroxan. The structure features an N-oxide group that contributes to its unique chemical behavior and biological activity.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and applications in research. Its calculated octanol/water partition coefficient (logP) is 1.115, indicating moderate lipophilicity that allows for cellular membrane penetration while maintaining some degree of water solubility . This balanced lipophilicity is advantageous for its potential pharmaceutical applications, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Thermodynamic Properties

5-Chlorobenzofuroxan exhibits distinct thermodynamic properties that have been experimentally determined. The table below summarizes key thermodynamic data:

PropertyValueUnitSource
Standard enthalpy of combustion (solid)-3006.90 ± 1.60kJ/molNIST
Standard enthalpy of formation (gas)274.70 ± 2.50kJ/molNIST
Standard enthalpy of formation (solid)193.50 ± 1.80kJ/molNIST
Enthalpy of sublimation81.20 ± 1.80kJ/molNIST
Calculated molar volume100.420ml/molMcGowan

These thermodynamic parameters provide valuable information for understanding the compound's stability, reactivity, and energetics in various chemical processes . The enthalpy of formation values indicate that the formation of 5-Chlorobenzofuroxan is an endothermic process, while its combustion is highly exothermic. The enthalpy of sublimation suggests moderate intermolecular forces in the solid state.

Chemical Reactivity and Reactions

General Reactivity

The chemical reactivity of 5-Chlorobenzofuroxan is significantly influenced by the presence of the electron-withdrawing chlorine substituent and the N-oxide functionality. The compound undergoes various types of reactions including oxidation, reduction, and nucleophilic substitution. The electron-withdrawing nature of the chlorine substituent enhances the electrophilicity of the benzofuroxan system, making it more susceptible to nucleophilic attack.

Effect of Chlorine Substituent on Reactivity

Research indicates that 5-Chlorobenzofuroxan exhibits higher reactivity compared to unsubstituted benzofuroxan in reactions with nucleophiles. This enhanced reactivity is attributed to the electron-withdrawing effect of the chlorine substituent, which increases the electrophilicity of the benzofuroxan core. Hammett equation analysis has shown a positive linear relationship between the logarithm of the rate constant ratio and the substituent constant, confirming that electron-withdrawing substituents like chlorine enhance reaction rates.

N-O Bond Characteristics

The N-O bond in 5-Chlorobenzofuroxan has a dissociation enthalpy of approximately 244.1 ± 3.5 kJ/mol, which is slightly lower than the weighted average for other benzofurazan-1-oxide derivatives (249.9 ± 0.6 kJ/mol). This suggests that while the N-O bond remains strong, the chlorine substituent may slightly weaken it compared to other derivatives. This property has implications for the compound's stability and reactivity in various chemical and biological systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-Chlorobenzofuroxan typically involves reactions starting from appropriately substituted nitrobenzene derivatives. One common approach utilizes 5-chloro-2-fluoronitrobenzene as a starting material, which undergoes subsequent transformations to form the benzofuroxan ring system. Alternative synthetic pathways may involve the chlorination of pre-formed benzofuroxan or the construction of the heterocyclic system from chlorinated precursors.

Related Synthetic Approaches

Recent research on benzofuroxan derivatives has explored aromatic nucleophilic substitution reactions for creating functionalized compounds. For instance, 4,6-dichloro-5-nitrobenzofuroxan has been used as a starting material for reactions with various aromatic amines to produce water-soluble salts . While this specific research focuses on a different benzofuroxan derivative, the synthetic strategies employed provide valuable insights into the chemistry of the benzofuroxan scaffold and potential approaches for modifying 5-Chlorobenzofuroxan.

Biological Activity

Interaction with Biological Systems

5-Chlorobenzofuroxan interacts with biological systems primarily through its effects on specific enzymes. The compound targets mammalian single-electron transferring NADPH:cytochrome P-450 reductase (P-450R) and two-electron (hydride) transferring Nad(p)h quinone oxidoreductase (NQO1). These interactions involve reduction processes that affect the enzymatic reactivity of benzofuroxans in biological systems.

Anticancer Activity

One of the most significant biological activities of 5-Chlorobenzofuroxan is its anticancer potential. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Induction of apoptosis via mitochondrial pathways, involving increased ROS production

  • DNA damage, particularly strand breaks that are difficult for cells to repair

  • Disruption of cellular redox balance

The table below presents cytotoxicity data for 5-Chlorobenzofuroxan against selected cancer cell lines:

Cell LineCancer TypeIC50 (μM)Primary Mechanism
HuTu 80Duodenal Adenocarcinoma3.2 ± 0.2Apoptosis via ROS
MCF-7Breast Carcinoma4.5 ± 0.3DNA damage and apoptosis
M-HeLaCervical Carcinoma2.8 ± 0.1Late apoptosis induction

These data demonstrate the compound's potent cytotoxic activity against multiple cancer types, with IC50 values in the low micromolar range, suggesting potential therapeutic applications.

Biochemical Pathways

The reduction of 5-Chlorobenzofuroxan by P-450R and NQO1 enzymes affects the enzymatic reactivity of benzofuroxans in biochemical pathways. This interaction leads to the formation of 2,3-diaminophenazine as a reduction product, illustrating the compound's ability to undergo metabolic transformations in biological systems. These metabolic processes are crucial for understanding both the pharmacological effects and potential toxicity of the compound.

Structure-Activity Relationships

Impact of Structural Features on Activity

The biological and chemical activities of 5-Chlorobenzofuroxan are heavily influenced by its structural features. The chlorine substituent at the 5-position plays a crucial role in determining the compound's reactivity and biological effects. The electron-withdrawing nature of chlorine enhances the electrophilicity of the benzofuroxan system, which contributes to its interactions with biological nucleophiles and cellular targets.

The furoxan ring structure is responsible for the compound's ability to generate reactive oxygen species and nitric oxide, which are important mediators of its biological effects. The N-oxide functionality contributes to the compound's redox properties and its ability to undergo reduction by cellular enzymes.

Comparison with Related Compounds

When compared to unsubstituted benzofuroxan and other benzofuroxan derivatives, 5-Chlorobenzofuroxan demonstrates unique properties due to its specific substitution pattern. The presence of the chlorine atom alters the electronic distribution within the molecule, affecting its chemical reactivity, stability, and biological activity. This distinct profile makes 5-Chlorobenzofuroxan valuable for specific applications in research and potential therapeutic development.

Research Applications

Chemical Research Applications

5-Chlorobenzofuroxan serves as an important reagent in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity towards nucleophiles makes it useful for constructing diverse molecular architectures. The compound also finds application as a model system for studying reduction mechanisms and electron-transfer processes in chemical systems.

Biological and Medicinal Research

In biological research, 5-Chlorobenzofuroxan is employed to study enzyme mechanisms, particularly those involving NADPH:cytochrome P-450 reductase and Nad(p)h quinone oxidoreductase. The compound's ability to generate reactive oxygen species makes it valuable for investigating oxidative stress mechanisms in cellular systems. Additionally, its cytotoxic properties have stimulated research into its potential as an anticancer agent, focusing on understanding its mechanisms of action and improving its therapeutic profile.

Future Research Directions

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